Evidence 1: (S)-Enantiomer Exhibits ~87-Fold Greater MAO-B Inhibitory Potency Than (R)-Enantiomer at the Hydroxy Precursor Stage
In the N-propargyl hydroxy precursor series (compounds 39u), the (S)-enantiomer [(S)-39u]—the direct N-propargyl derivative of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol—exhibits a MAO-B IC₅₀ of 0.015 µM (95% CI: 0.014–0.016), while the corresponding (R)-enantiomer [(R)-39u] shows a MAO-B IC₅₀ of 1.3 µM (95% CI: 1.0–1.8), representing an approximately 87-fold potency advantage for the S-configuration . Both enantiomers lack AChE inhibitory activity, consistent with the requirement for a carbamate pharmacophore .
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | (S)-39u (N-propargyl derivative of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol): MAO-B IC₅₀ = 0.015 µM |
| Comparator Or Baseline | (R)-39u (N-propargyl derivative of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol): MAO-B IC₅₀ = 1.3 µM |
| Quantified Difference | ~87-fold greater potency for the (S)-enantiomer |
| Conditions | In vitro MAO-B inhibition assay using rat brain homogenates; recombinant MAO-A and MAO-B; data from J. Med. Chem. 2002, Table 2 |
Why This Matters
This 87-fold enantiomer-dependent potency difference means that procurement of the incorrect enantiomer or racemate would produce fundamentally misleading MAO-B SAR data, making enantiopure (3S)-configured material essential for reproducible neuropharmacology research.
- [1] Sterling, J.; Herzig, Y.; Goren, T.; et al. Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. J. Med. Chem. 2002, 45 (24), 5260–5279. Table 2, compounds (S)-39u and (R)-39u. View Source
